3-Chloro-5-fluorothiophenol CAS number 845823-02-1 properties
3-Chloro-5-fluorothiophenol CAS number 845823-02-1 properties
An In-depth Technical Guide to 3-Chloro-5-fluorothiophenol
CAS Number: 845823-02-1
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 3-Chloro-5-fluorothiophenol, a halogenated organosulfur compound. It serves as a crucial building block in medicinal chemistry and materials science, where its distinct structural motifs—a reactive thiol group and halogen substituents—are leveraged for the synthesis of complex molecular architectures. This guide covers its physicochemical properties, plausible synthetic routes, key applications, and safety information, based on available data and established principles for analogous compounds.
Physicochemical and Computed Properties
3-Chloro-5-fluorothiophenol is a substituted aromatic thiol. While extensive experimental data is not publicly available, its properties can be reliably computed and inferred from supplier specifications and databases. The presence of chlorine and fluorine atoms significantly influences the electronic character of the aromatic ring and the reactivity of the thiol group.
| Property | Value | Reference |
| CAS Number | 845823-02-1 | [1][2][3] |
| IUPAC Name | 3-chloro-5-fluorobenzenethiol | [1] |
| Molecular Formula | C₆H₄ClFS | [1][3][4] |
| Molecular Weight | 162.61 g/mol | [1][3][4] |
| Appearance | Liquid | [4] |
| Purity | Typically ≥97% | [3] |
| InChI Key | DTSLZRFPVMQLER-UHFFFAOYSA-N | [1][4] |
| Canonical SMILES | C1=C(C=C(C=C1S)Cl)F | [1] |
| XLogP3 | 2.8 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 1 | [1] |
| Odor | Strong, unpleasant (stench) | Characteristic of thiophenols[5][6] |
Synthesis and Experimental Protocols
Proposed Synthesis Route: Two-Step Reduction
A common and effective method for synthesizing aryl thiols is the two-step reduction of a corresponding benzenesulfonyl chloride. This approach offers good control and avoids over-reduction.[7]
Experimental Methodology (Exemplary Protocol)
The following protocol is a representative, non-optimized procedure based on methodologies for structurally similar compounds.[7][8] Caution: All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Step 1: Reduction of Sulfonyl Chloride to Disulfide
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Setup : A round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.
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Reagents : 3-Chloro-5-fluorobenzenesulfonyl chloride (1.0 eq) is dissolved in a suitable solvent. In a separate vessel, sodium sulfite (Na₂SO₃) (approx. 2.0-2.5 eq) is dissolved in water.[7]
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Reaction : The sodium sulfite solution is added slowly to the sulfonyl chloride solution with vigorous stirring.
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Heating : The mixture is heated to reflux (typically 70-80°C) and the reaction is monitored by Thin Layer Chromatography (TLC).[7]
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Workup : After completion (typically 2-4 hours), the mixture is cooled. The disulfide product may precipitate and can be collected by filtration, or it can be extracted using an organic solvent (e.g., dichloromethane). The organic layer is then dried and concentrated.
Step 2: Reduction of Disulfide to Thiophenol
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Setup : A clean, dry flask is set up under an inert atmosphere (e.g., nitrogen).
-
Reagents : The bis(3-chloro-5-fluorophenyl) disulfide from Step 1 is dissolved in a suitable solvent (e.g., ethanol or THF).
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Reaction : A reducing agent such as sodium borohydride (NaBH₄) is added portion-wise at a controlled temperature (e.g., 0°C to room temperature).
-
Quenching & Workup : Once the reaction is complete (monitored by TLC), the reaction is carefully quenched with a dilute acid (e.g., HCl) to neutralize excess reducing agent and protonate the thiolate.
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Isolation : The product is extracted into an organic solvent. The combined organic layers are washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification : The crude 3-Chloro-5-fluorothiophenol can be purified by vacuum distillation, taking care to avoid thermal decomposition.[7]
Applications in Research and Drug Development
3-Chloro-5-fluorothiophenol is not typically an active pharmaceutical ingredient (API) itself but serves as a highly valuable intermediate. The thiol group is a versatile functional handle, while the halogen atoms modulate the physicochemical properties of the final molecule, a key strategy in modern drug design.[8][9][10]
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Versatile Intermediate : The thiol group (-SH) is a potent nucleophile (as the thiolate) and can readily undergo S-alkylation, S-arylation, and oxidation, providing access to a wide array of more complex molecules.[8]
-
Synthesis of Bioactive Scaffolds : It is used to construct thioethers and sulfur-containing heterocycles, which are common structural motifs in biologically active compounds.[8] Diaryl thioethers, for example, are precursors to sulfoxides and sulfones that can exhibit anti-inflammatory, anti-cancer, and anti-viral properties.[8]
-
Fine-Tuning Molecular Properties : In medicinal chemistry, the incorporation of fluorine is a well-known strategy to enhance metabolic stability, improve bioavailability, or increase binding affinity by blocking metabolic degradation pathways.[9]
-
Cross-Coupling Reactions : While the thiol itself can be used in coupling reactions, derivatives of 3-Chloro-5-fluorothiophenol are potential substrates for various palladium-catalyzed cross-coupling reactions to form C-S bonds, which are of growing importance in pharmaceutical synthesis.[11]
Safety and Handling
Like most thiophenols, 3-Chloro-5-fluorothiophenol requires careful handling due to its potential hazards and strong odor.
| Hazard Type | GHS Information |
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H315 : Causes skin irritation.[2]H319 : Causes serious eye irritation.[2]H335 : May cause respiratory irritation.[2] |
| Precautionary Statements | P261 : Avoid breathing vapors.[2]P264 : Wash hands thoroughly after handling.[2]P271 : Use only outdoors or in a well-ventilated area.[2]P280 : Wear protective gloves/eye protection/face protection.[2] |
Handling Recommendations:
-
Always handle this chemical within a certified chemical fume hood.
-
Wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves.
-
Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area.[6][12]
-
Avoid contact with skin, eyes, and clothing. In case of exposure, follow standard first-aid procedures and seek medical attention.[6]
-
Take precautionary measures against static discharge, as analogous thiophenols can be flammable.[12]
References
- 1. 3-Chloro-5-fluorothiophenol | C6H4ClFS | CID 2757605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Chloro-5-fluorothiophenol [chemdict.com]
- 3. CAS 845823-02-1 | 5661-7-01 | MDL MFCD06201798 | 3-Chloro-5-fluorothiophenol | SynQuest Laboratories [synquestlabs.com]
- 4. 3-Chloro-5-fluorothiophenol | CymitQuimica [cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. jelsciences.com [jelsciences.com]
- 11. benchchem.com [benchchem.com]
- 12. merckmillipore.com [merckmillipore.com]
